molecular formula C9H14N4O4 B14379596 Cytidine, 5-amino-2'-deoxy- CAS No. 88187-95-5

Cytidine, 5-amino-2'-deoxy-

Cat. No.: B14379596
CAS No.: 88187-95-5
M. Wt: 242.23 g/mol
InChI Key: ZTUSAASALKFYML-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cytidine, 5-amino-2’-deoxy- is a nucleoside analog that plays a significant role in various biochemical processes. It is structurally similar to cytidine but with an amino group at the 5th position and a deoxyribose sugar lacking a hydroxyl group at the 2’ position. This compound is crucial in the synthesis of DNA and RNA and has applications in medical research, particularly in cancer treatment and antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 5-amino-2’-deoxy- typically involves multistep chemical processesThe deprotection of the hydroxyl groups and the attachment of the cytosine base complete the synthesis .

Industrial Production Methods

Industrial production often employs enzymatic methods due to their efficiency and environmental benefits. Enzymatic synthesis involves the use of nucleoside phosphorylases and kinases to catalyze the formation of the nucleoside from simpler precursors. This method is advantageous as it reduces the need for harsh chemicals and extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Cytidine, 5-amino-2’-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Cytidine, 5-amino-2’-deoxy-, which can be used in further biochemical applications .

Scientific Research Applications

Cytidine, 5-amino-2’-deoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, 5-amino-2’-deoxy- involves its incorporation into DNA and RNA, where it interferes with the normal function of these nucleic acids. It can inhibit DNA methyltransferase, leading to hypomethylation of DNA, which affects gene expression. This mechanism is particularly useful in cancer treatment, where it can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, 5-amino-2’-deoxy- is unique due to its specific structural modifications, which confer distinct biochemical properties. Its ability to be incorporated into DNA and RNA and to inhibit DNA methyltransferase makes it particularly valuable in medical research and therapeutic applications .

Properties

CAS No.

88187-95-5

Molecular Formula

C9H14N4O4

Molecular Weight

242.23 g/mol

IUPAC Name

4,5-diamino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H14N4O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3,10H2,(H2,11,12,16)/t5-,6+,7+/m0/s1

InChI Key

ZTUSAASALKFYML-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)N)CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.